molecular formula C10H13NO2 B12961320 (S)-4-(1-Aminoallyl)-2-methoxyphenol

(S)-4-(1-Aminoallyl)-2-methoxyphenol

Cat. No.: B12961320
M. Wt: 179.22 g/mol
InChI Key: LBJYDNKIMLIYKK-QMMMGPOBSA-N
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Description

(S)-4-(1-Aminoallyl)-2-methoxyphenol is a chiral derivative of 2-methoxyphenol, characterized by a stereospecific aminoallyl substituent at the 4-position of the aromatic ring.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-[(1S)-1-aminoprop-2-enyl]-2-methoxyphenol

InChI

InChI=1S/C10H13NO2/c1-3-8(11)7-4-5-9(12)10(6-7)13-2/h3-6,8,12H,1,11H2,2H3/t8-/m0/s1

InChI Key

LBJYDNKIMLIYKK-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H](C=C)N)O

Canonical SMILES

COC1=C(C=CC(=C1)C(C=C)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminoallyl)-2-methoxyphenol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the palladium-catalyzed asymmetric allylic amination. This method uses chiral oxamide–phosphine ligands to achieve high regio- and enantioselectivity . The reaction conditions often include the use of vinyl benzoxazinones and alkylamines, with the palladium catalyst facilitating the formation of the aminoallyl group.

Industrial Production Methods

Industrial production of (S)-4-(1-Aminoallyl)-2-methoxyphenol may involve large-scale asymmetric synthesis using similar catalytic methods. The scalability of the palladium-catalyzed process makes it suitable for industrial applications, ensuring high yields and enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminoallyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The aminoallyl group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenols depending on the reagents used.

Scientific Research Applications

(S)-4-(1-Aminoallyl)-2-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoallyl)-2-methoxyphenol involves its interaction with specific molecular targets. The aminoallyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The methoxyphenol backbone provides additional binding interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (S)-4-(1-Aminoallyl)-2-methoxyphenol with three structurally related compounds from the literature, focusing on synthesis, bioactivity, and safety profiles.

4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-methoxyphenol

Synthesis: Synthesized via acid-catalyzed reaction of p-aminophenol with vanillin . Bioactivity:

  • Exhibits analgesic activity, though conflicting reports exist regarding efficacy. Initial studies claim it is less potent than paracetamol , while in silico docking suggests superior potency and lower hepatotoxicity .
  • Mechanism: Predicted to target cyclooxygenase (COX) enzymes, similar to paracetamol.
    Toxicity : Hepatotoxicity requires further evaluation .

Eugenol-Based Derivatives

Examples:

  • 4-(3-(tert-Butoxy)-2-hydroxypropyl)-2-methoxyphenol (3c)
  • 4-(2-((4-Fluorobenzyl)oxy)-3-hydroxypropyl)-2-methoxyphenol (3g)

Synthesis: Derived from eugenol epoxide reacted with alcohols (e.g., tert-butanol, 4-fluorobenzyl alcohol) . Bioactivity:

  • Demonstrated insecticidal activity against Spodoptera frugiperda (Sf9) cells.
  • Target Prediction: In silico studies identified pesticide targets, validated via molecular dynamics simulations .

4-(Aminomethyl)-2-methoxyphenol

Comparative Data Table

Compound Synthesis Route Bioactivity Efficacy vs. Standards Toxicity Insights References
(S)-4-(1-Aminoallyl)-2-methoxyphenol Not reported Hypothetical (unverified) N/A Requires assessment N/A
4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-methoxyphenol p-Aminophenol + vanillin (acidic) Analgesic Conflicting vs. paracetamol Lower hepatotoxicity*
Eugenol derivatives (3c, 3g) Eugenol epoxide + alcohols Insecticidal (Sf9 cells) High activity Low cytotoxicity
4-(Aminomethyl)-2-methoxyphenol Not specified Unreported N/A Safety protocols critical

Conflicting evidence: *In silico predictions suggest lower hepatotoxicity , but experimental validation is pending .

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